molecular formula C9H10Cl2FN B2784936 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2460756-49-2

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2784936
CAS No.: 2460756-49-2
M. Wt: 222.08
InChI Key: IIMJBDPHHUCOIH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-fluorobenzyl chloride with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds such as:

    1-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its chemical and biological properties.

Biological Activity

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has gained attention in pharmacological and biochemical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring attached to a phenyl group that is substituted with chlorine and fluorine atoms. Its molecular formula is C10_{10}H10_{10}ClF, and it has a molecular weight of approximately 207.64 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological studies .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of certain monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism . The presence of the fluorine atom is believed to enhance binding affinity, thereby increasing inhibitory potency against these enzymes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and neuropharmacology:

  • Cancer Therapy : Studies have shown that derivatives of phenylcyclopropylamines, including this compound, demonstrate cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in anticancer drug development .
  • Neuropharmacology : The compound's ability to inhibit MAOs may position it as a candidate for treating mood disorders and other neurological conditions. It has been shown that fluorinated phenylcyclopropylamines can significantly enhance inhibitory activity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations affect biological activity. Below is a table summarizing key features of similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-chloro-2-fluorophenyl)cyclopropan-1-amineC10_{10}H10_{10}ClFDifferent chlorine substitution pattern
2-(3-chloro-4-fluorophenyl)cyclopropan-1-amineC10_{10}H10_{10}ClFDifferent position of chlorine and fluorine on the ring
2-(3,4-difluorophenyl)cyclopropanamine hydrochlorideC10_{10}H8_{8}ClF2_2Contains two fluorine atoms, altering its activity profile

The unique substitution pattern of this compound may influence its binding affinity and selectivity towards biological targets compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

  • Inhibition Studies : Research demonstrated that the compound acts as a competitive inhibitor of microbial tyramine oxidase, exhibiting an IC50_{50} value significantly lower than non-fluorinated analogs. This suggests enhanced efficacy due to fluorine substitution .
  • Cytotoxicity Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines more effectively than standard chemotherapy agents like bleomycin .
  • Pharmacokinetic Studies : Ongoing research is investigating the pharmacokinetic properties of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMJBDPHHUCOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Cl)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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